molecular formula C13H16BN3O3S B6337843 2-[Pyridazin-3(2H)-one]thiazole-4-boronic acid pinacol ester CAS No. 2096333-22-9

2-[Pyridazin-3(2H)-one]thiazole-4-boronic acid pinacol ester

Cat. No. B6337843
CAS RN: 2096333-22-9
M. Wt: 305.2 g/mol
InChI Key: VHOZQQDSXJWJAK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[Pyridazin-3(2H)-one]thiazole-4-boronic acid pinacol ester (PTBAPE) is a novel boronic acid pinacol ester derivative of 2-[pyridazin-3(2H)-one]thiazole. PTBAPE has been gaining attention due to its potential applications in scientific research, especially in the fields of medicinal chemistry, materials science, and organic synthesis. PTBAPE has unique properties that make it an attractive choice for a variety of research applications.

Scientific Research Applications

2-[Pyridazin-3(2H)-one]thiazole-4-boronic acid pinacol ester has been investigated for its potential applications in medicinal chemistry, materials science, and organic synthesis. In medicinal chemistry, 2-[Pyridazin-3(2H)-one]thiazole-4-boronic acid pinacol ester has been used as an inhibitor of protein kinases, and as a potential anti-cancer agent. In materials science, 2-[Pyridazin-3(2H)-one]thiazole-4-boronic acid pinacol ester has been used as a polymerization initiator and as a catalyst for the synthesis of polymers-based materials. In organic synthesis, 2-[Pyridazin-3(2H)-one]thiazole-4-boronic acid pinacol ester has been used as a reagent for the synthesis of heterocyclic compounds, such as pyridazinones and thiazoles.

Mechanism of Action

The mechanism of action of 2-[Pyridazin-3(2H)-one]thiazole-4-boronic acid pinacol ester is still under investigation. However, it is believed that 2-[Pyridazin-3(2H)-one]thiazole-4-boronic acid pinacol ester binds to the active sites of protein kinases, which leads to the inhibition of their activity. In addition, 2-[Pyridazin-3(2H)-one]thiazole-4-boronic acid pinacol ester has been found to interact with nucleic acids, which may lead to the inhibition of DNA and RNA synthesis.
Biochemical and Physiological Effects
The biochemical and physiological effects of 2-[Pyridazin-3(2H)-one]thiazole-4-boronic acid pinacol ester are still being investigated. Preliminary studies have shown that 2-[Pyridazin-3(2H)-one]thiazole-4-boronic acid pinacol ester has anti-cancer activity and can inhibit the activity of protein kinases. In addition, 2-[Pyridazin-3(2H)-one]thiazole-4-boronic acid pinacol ester has been found to interact with nucleic acids, which may lead to the inhibition of DNA and RNA synthesis.

Advantages and Limitations for Lab Experiments

The main advantage of using 2-[Pyridazin-3(2H)-one]thiazole-4-boronic acid pinacol ester in laboratory experiments is its ability to bind to the active sites of protein kinases, which leads to the inhibition of their activity. In addition, 2-[Pyridazin-3(2H)-one]thiazole-4-boronic acid pinacol ester is relatively easy to synthesize and is commercially available. However, the use of 2-[Pyridazin-3(2H)-one]thiazole-4-boronic acid pinacol ester in laboratory experiments is limited by its potential toxicity and the lack of information regarding its long-term effects.

Future Directions

Future research directions for 2-[Pyridazin-3(2H)-one]thiazole-4-boronic acid pinacol ester include further investigation into its mechanism of action and its potential applications in medicinal chemistry, materials science, and organic synthesis. In addition, further research is needed to determine the long-term effects of 2-[Pyridazin-3(2H)-one]thiazole-4-boronic acid pinacol ester and to develop methods to reduce its potential toxicity. Other potential research directions include the development of novel syntheses of 2-[Pyridazin-3(2H)-one]thiazole-4-boronic acid pinacol ester and the investigation of its potential use as a drug delivery system.

Synthesis Methods

2-[Pyridazin-3(2H)-one]thiazole-4-boronic acid pinacol ester can be synthesized from commercially available starting materials, such as pyridazin-3(2H)-one thiazole and boric acid. The synthesis of 2-[Pyridazin-3(2H)-one]thiazole-4-boronic acid pinacol ester involves a series of steps, including the formation of a boronic acid pinacol ester from the reaction of pyridazin-3(2H)-one thiazole and boric acid, followed by the condensation of the boronic acid pinacol ester with a suitable reagent. The synthesis of 2-[Pyridazin-3(2H)-one]thiazole-4-boronic acid pinacol ester can be carried out in a single step or in a multi-step process.

properties

IUPAC Name

2-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-thiazol-2-yl]pyridazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16BN3O3S/c1-12(2)13(3,4)20-14(19-12)9-8-21-11(16-9)17-10(18)6-5-7-15-17/h5-8H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHOZQQDSXJWJAK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CSC(=N2)N3C(=O)C=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16BN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[Pyridazin-3(2H)-one]thiazole-4-boronic acid pinacol ester

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